

C105SR: A Novel Hepatoprotective Agent Targeting Mitochondrial Dysfunction in Ischemia-Reperfusion Injury

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Compound of Interest

Compound Name: C105SR

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

C105SR is a novel, non-peptidic, small-molecule inhibitor of cyclophilin D (CypD) that has demonstrated significant hepatoprotective properties in preclinical studies. This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and key data supporting the therapeutic potential of **C105SR** in mitigating hepatic ischemia-reperfusion injury (IRI). Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area. **C105SR**'s potent mitoprotective effects, centered on the inhibition of the mitochondrial permeability transition pore (mPTP), position it as a promising candidate for clinical development in the context of liver surgery, transplantation, and other conditions associated with hepatic IRI.

Introduction

Hepatic ischemia-reperfusion injury (IRI) is a significant cause of morbidity and mortality in various clinical settings, including liver transplantation, major hepatic surgery, and trauma. The pathophysiology of IRI is complex, involving a cascade of events initiated by the restoration of blood flow to ischemic tissue, leading to oxidative stress, inflammation, and ultimately, hepatocyte death. A critical event in this cascade is the opening of the mitochondrial permeability transition pore (mPTP), a non-specific channel in the inner mitochondrial

membrane. The opening of the mPTP, regulated by cyclophilin D (CypD), leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, culminating in necrotic and apoptotic cell death.[1][2]

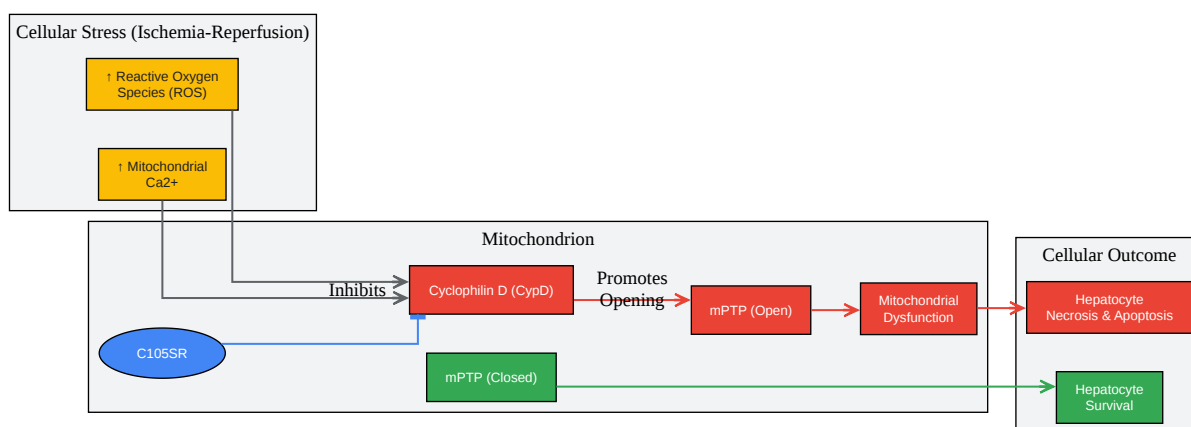
C105SR is a novel diastereoisomer of a new class of small-molecule cyclophilin inhibitors (SMCypls) that has been specifically designed to target CypD and inhibit mPTP opening.[1][2] Preclinical studies have demonstrated its superior mitoprotective and hepatoprotective properties compared to its racemic mixture and other known cyclophilin inhibitors like cyclosporin A and alisporivir.[1][2] This guide will delve into the technical details of **C105SR**'s mechanism of action, its efficacy in in vitro and in vivo models of hepatic IRI, and the experimental protocols used to validate its therapeutic potential.

Mechanism of Action: Inhibition of the CypD-Mediated Mitochondrial Permeability Transition Pore

The primary mechanism by which **C105SR** exerts its hepatoprotective effects is through the direct inhibition of cyclophilin D (CypD), a key regulator of the mPTP.[1][2] In conditions of cellular stress, such as ischemia-reperfusion, increased levels of mitochondrial matrix Ca^{2+} and reactive oxygen species (ROS) trigger the binding of CypD to the mPTP complex, promoting its opening.

C105SR binds to the catalytic site of CypD, inhibiting its peptidyl-prolyl cis-trans isomerase (PPIase) activity.[1] This inhibition prevents the conformational changes in the mPTP complex that are necessary for its opening. By keeping the mPTP closed, **C105SR** preserves mitochondrial function, prevents the collapse of the mitochondrial membrane potential, and inhibits the release of cell death-inducing factors.[1][2]

Signaling Pathway of C105SR Action



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*Mechanism of **C105SR** in preventing mPTP opening.*

Quantitative Data on the Hepatoprotective Effects of **C105SR**

The efficacy of **C105SR** has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of **C105SR**

Parameter	Assay	C105SR Concentration	Result	Comparison	Reference
CypD Inhibition	PPlase Activity	EC50	19.8 ± 1.2 nM	More potent than C110SR (28.3 nM)	[1]
Mitoprotection	Mitochondrial Swelling	EC50	140 ± 10 nM	More potent than C110SR (250 nM)	[1]
Mitochondrial Calcium Retention Capacity (CRC)	5 µM	595 ± 38 nmol Ca ²⁺ /mg protein	Higher than C105 (407 ± 13) and CsA	[1]	
Cell Protection	LDH Release (Hypoxia/Reoxygenation)	0.5 µM	~75% inhibition	C110SR not effective at this concentration	[1]
Cell Viability (Hypoxia/Reoxygenation)	0.5 µM	~75% increase	More potent than C110SR	[1]	

Table 2: In Vivo Efficacy of C105SR in a Mouse Model of Hepatic IRI

Parameter	Measurement	Treatment Group	Result	P-value vs. IR Vehicle	Reference
Hepatocyte Necrosis	Percentage of Necrotic Area	IR Vehicle	35 ± 3%	-	[1]
IR + C105SR (50 mg/kg)	15 ± 2%	<0.01	[1]		
Liver Enzymes	Serum ALT (U/L)	IR Vehicle	12,000 ± 1,000	-	[1]
IR + C105SR (50 mg/kg)	5,000 ± 800	<0.01	[1]		
Serum AST (U/L)	IR Vehicle	10,000 ± 900	-	[1]	
IR + C105SR (50 mg/kg)	4,000 ± 700	<0.01	[1]		
Apoptosis	TUNEL-positive cells/field	IR Vehicle	25 ± 3	-	[1]
IR + C105SR (50 mg/kg)	10 ± 2	<0.01	[1]		

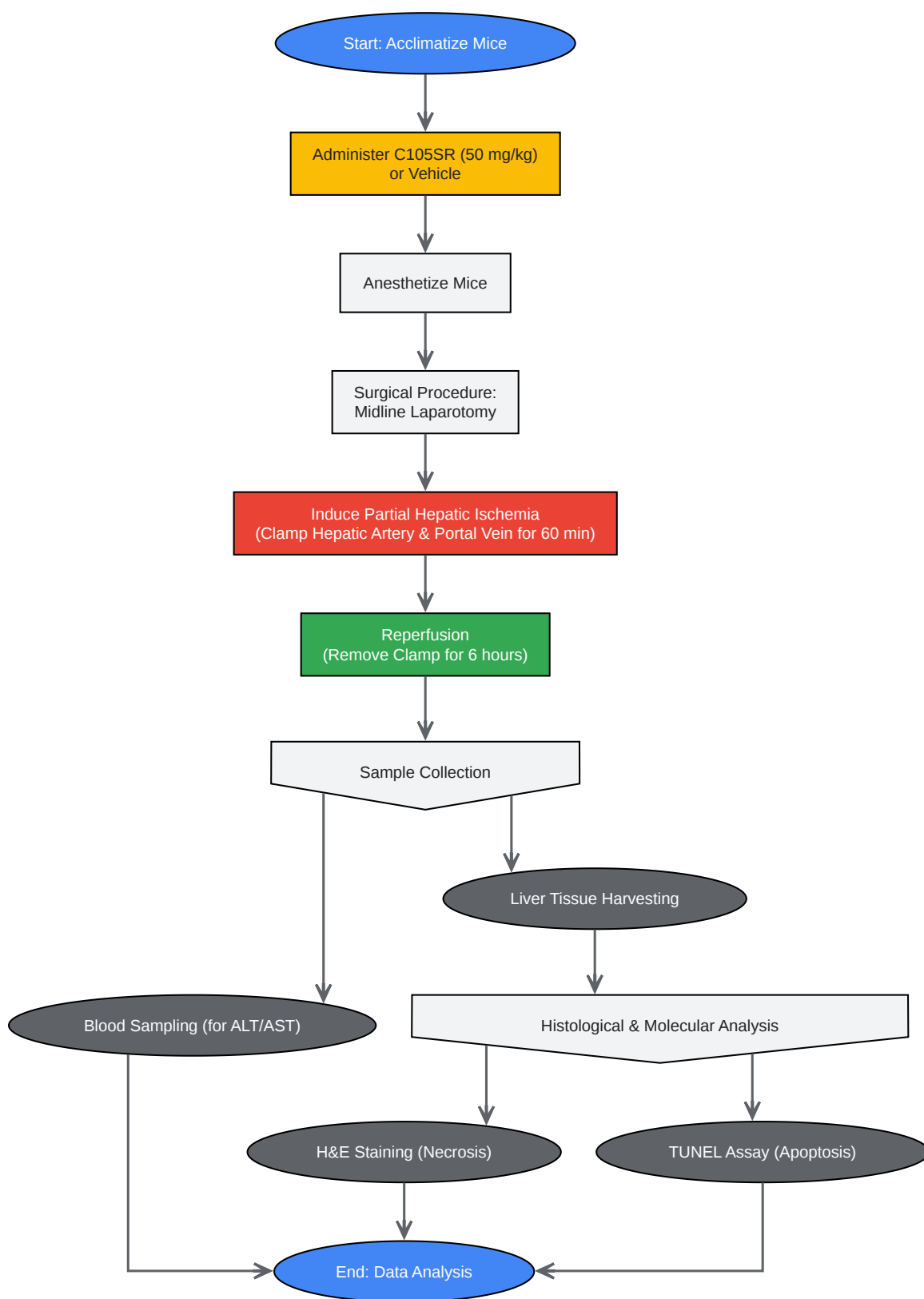
Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Model of Hypoxia/Reoxygenation

This protocol is designed to mimic the conditions of ischemia-reperfusion injury in a cell culture system.





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References

- 1. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia–reperfusion injury via mitoprotection - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. The novel cyclophilin inhibitor C105SR reduces hepatic ischaemia-reperfusion injury via mitoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
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